molecular formula C19H24N2O3 B14154728 ethyl 1-[2-(5-methyl-1H-indol-3-yl)-2-oxoethyl]piperidine-3-carboxylate CAS No. 896065-15-9

ethyl 1-[2-(5-methyl-1H-indol-3-yl)-2-oxoethyl]piperidine-3-carboxylate

Cat. No.: B14154728
CAS No.: 896065-15-9
M. Wt: 328.4 g/mol
InChI Key: FHMCZCLQNLMUQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-[2-(5-methyl-1H-indol-3-yl)-2-oxoethyl]piperidine-3-carboxylate is a complex organic compound that features an indole moiety, a piperidine ring, and an ester functional group. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-[2-(5-methyl-1H-indol-3-yl)-2-oxoethyl]piperidine-3-carboxylate typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The piperidine ring can be introduced through nucleophilic substitution reactions, and the esterification can be achieved using standard esterification techniques with ethanol and an acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[2-(5-methyl-1H-indol-3-yl)-2-oxoethyl]piperidine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 1-[2-(5-methyl-1H-indol-3-yl)-2-oxoethyl]piperidine-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 1-[2-(5-methyl-1H-indol-3-yl)-2-oxoethyl]piperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, potentially inhibiting or activating specific pathways. The piperidine ring may enhance the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-[2-(5-methyl-1H-indol-3-yl)-2-oxoethyl]piperidine-3-carboxylate is unique due to its combination of an indole moiety, a piperidine ring, and an ester functional group. This unique structure contributes to its diverse chemical reactivity and potential biological activities .

Properties

CAS No.

896065-15-9

Molecular Formula

C19H24N2O3

Molecular Weight

328.4 g/mol

IUPAC Name

ethyl 1-[2-(5-methyl-1H-indol-3-yl)-2-oxoethyl]piperidine-3-carboxylate

InChI

InChI=1S/C19H24N2O3/c1-3-24-19(23)14-5-4-8-21(11-14)12-18(22)16-10-20-17-7-6-13(2)9-15(16)17/h6-7,9-10,14,20H,3-5,8,11-12H2,1-2H3

InChI Key

FHMCZCLQNLMUQY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCCN(C1)CC(=O)C2=CNC3=C2C=C(C=C3)C

solubility

46.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.